2-(Cyclopropylmethyl)-6-hydroxy-N-methylbenzamide
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Overview
Description
2-(Cyclopropylmethyl)-6-hydroxy-N-methylbenzamide is an organic compound characterized by a cyclopropylmethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-6-hydroxy-N-methylbenzamide typically involves the following steps:
Formation of Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through a cyclopropanation reaction, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-6-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), PCC
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of substituted benzamide derivatives
Scientific Research Applications
2-(Cyclopropylmethyl)-6-hydroxy-N-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-6-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylbenzene: Similar structure but lacks the hydroxyl and amide groups.
6-Hydroxybenzamide: Similar structure but lacks the cyclopropylmethyl group.
N-Methylbenzamide: Similar structure but lacks the cyclopropylmethyl and hydroxyl groups.
Uniqueness
2-(Cyclopropylmethyl)-6-hydroxy-N-methylbenzamide is unique due to the presence of both the cyclopropylmethyl group and the hydroxyl group on the benzamide structure. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-6-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C12H15NO2/c1-13-12(15)11-9(7-8-5-6-8)3-2-4-10(11)14/h2-4,8,14H,5-7H2,1H3,(H,13,15) |
InChI Key |
BIMJURHMEMIJKM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC=C1O)CC2CC2 |
Origin of Product |
United States |
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